In-Depth Technical Guide to 4-Aminopiperidin-2-one Hydrochloride
In-Depth Technical Guide to 4-Aminopiperidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Aminopiperidin-2-one hydrochloride (CAS Number: 1260883-24-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and potential therapeutic applications based on the activities of structurally related compounds. While specific biological targets and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide offers insights into general synthetic strategies and the known biological relevance of the 4-aminopiperidine scaffold.
Chemical and Physical Properties
4-Aminopiperidin-2-one hydrochloride is a beige solid with the molecular formula C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol .[1][2] While a specific melting point is not widely reported, its boiling point is documented as 329.2°C at 760 mmHg.[3]
Table 1: Physicochemical Properties of 4-Aminopiperidin-2-one hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1260883-24-6 | [1][2] |
| Molecular Formula | C₅H₁₁ClN₂O | [1][2][3] |
| Molecular Weight | 150.61 g/mol | [1][2][3] |
| Physical Form | Beige Solid | [1] |
| Boiling Point | 329.2°C at 760 mmHg | [3] |
| Purity | ~95% | [1] |
Safety and Handling
4-Aminopiperidin-2-one hydrochloride is associated with several hazard statements, indicating that it should be handled with care by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [3] |
| H315 | Causes skin irritation. | [3] | |
| H319 | Causes serious eye irritation. | [3] | |
| H335 | May cause respiratory irritation. | [3] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 4-Aminopiperidin-2-one hydrochloride is not explicitly described in the readily available scientific literature. However, the synthesis of structurally similar compounds, such as 4-substituted-3-aminopiperidin-2-ones, has been reported.[4] These methods often involve multi-step sequences.
A potential synthetic approach could be conceptualized based on established organic chemistry principles. The following diagram illustrates a logical workflow for a hypothetical synthesis, which should be considered for theoretical purposes only and would require experimental validation.
Caption: A conceptual workflow for the synthesis of 4-Aminopiperidin-2-one hydrochloride.
Biological Activity and Potential Applications
While there is a lack of specific biological data for 4-Aminopiperidin-2-one hydrochloride, the broader class of 4-aminopiperidine derivatives has shown significant potential in various therapeutic areas. This suggests that 4-Aminopiperidin-2-one hydrochloride could serve as a valuable scaffold or intermediate in the development of novel drugs.
The 4-aminopiperidine moiety is a key pharmacophore in compounds targeting a range of biological processes. Research on related molecules has highlighted their potential as:
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Antiviral Agents: Derivatives of 4-aminopiperidine have been identified as inhibitors of Hepatitis C virus (HCV) assembly.[5]
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Cognition Enhancers: Certain 4-aminopiperidine analogues have demonstrated potent nootropic effects in preclinical studies.
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Antifungal Agents: The 4-aminopiperidine scaffold is being explored for the development of new antifungal drugs.
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N-type Calcium Channel Blockers: These compounds have been investigated for their potential in treating pain and neuropathic pain.[6]
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DPP-4 Inhibitors: Some complex molecules incorporating a 3-aminopiperidine moiety have been developed as treatments for type 2 diabetes.[7]
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Janus Kinase (JAK) Inhibitors: The piperidine ring is a core component of tofacitinib, a medication used to treat several autoimmune diseases.[8]
The following diagram illustrates the potential therapeutic avenues for compounds containing the 4-aminopiperidine scaffold based on existing research.
Caption: Potential therapeutic applications stemming from the 4-aminopiperidine core structure.
Conclusion
4-Aminopiperidin-2-one hydrochloride is a chemical entity with potential for further exploration in drug discovery and development. While comprehensive data on its properties and biological activity are currently limited, the established therapeutic relevance of the 4-aminopiperidine scaffold provides a strong rationale for its investigation. Future research should focus on elucidating its specific biological targets, developing and optimizing synthetic routes, and evaluating its efficacy in relevant disease models. This technical guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. 4-Amino-2-piperidinone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. 1260883-24-6[4-Aminopiperidin-2-one hydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tofacitinib - Wikipedia [en.wikipedia.org]
